Hernandezine
Hernandezine
Hernandezine is a member of isoquinolines and a bisbenzylisoquinoline alkaloid.
Hernandezine is a natural product found in Thalictrum alpinum, Thalictrum foetidum, and other organisms with data available.
Hernandezine is a natural product found in Thalictrum alpinum, Thalictrum foetidum, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
6681-13-6
VCID:
VC20770294
InChI:
InChI=1S/C39H44N2O7/c1-40-16-14-25-21-32(43-4)34-22-28(25)29(40)18-23-8-11-26(12-9-23)47-33-20-24(10-13-31(33)42-3)19-30-35-27(15-17-41(30)2)36(44-5)38(45-6)39(46-7)37(35)48-34/h8-13,20-22,29-30H,14-19H2,1-7H3/t29-,30-/m0/s1
SMILES:
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)OC)OC)OC
Molecular Formula:
C39H44N2O7
Molecular Weight:
652.8 g/mol
Hernandezine
CAS No.: 6681-13-6
ADC Toxins
Cat. No.: VC20770294
Molecular Formula: C39H44N2O7
Molecular Weight: 652.8 g/mol
Purity: 95 % (TLC, mass-spectrometry)
* For research use only. Not for human or veterinary use.

Description | Hernandezine is a member of isoquinolines and a bisbenzylisoquinoline alkaloid. Hernandezine is a natural product found in Thalictrum alpinum, Thalictrum foetidum, and other organisms with data available. |
---|---|
CAS No. | 6681-13-6 |
Molecular Formula | C39H44N2O7 |
Molecular Weight | 652.8 g/mol |
IUPAC Name | (1S,14S)-9,19,20,21,25-pentamethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18(33),19,21,24,26,31-dodecaene |
Standard InChI | InChI=1S/C39H44N2O7/c1-40-16-14-25-21-32(43-4)34-22-28(25)29(40)18-23-8-11-26(12-9-23)47-33-20-24(10-13-31(33)42-3)19-30-35-27(15-17-41(30)2)36(44-5)38(45-6)39(46-7)37(35)48-34/h8-13,20-22,29-30H,14-19H2,1-7H3/t29-,30-/m0/s1 |
Standard InChI Key | FUZMQNZACIFDBL-KYJUHHDHSA-N |
Isomeric SMILES | CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)OC)OC)OC |
SMILES | CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)OC)OC)OC |
Canonical SMILES | CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)OC)OC)OC |
Appearance | Powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume